Synthetic Yield Efficiency of 4-Bromo-2-((trifluoromethyl)thio)pyridine via Copper-Mediated Trifluoromethylthiolation
The synthesis of 4-Bromo-2-((trifluoromethyl)thio)pyridine via copper-mediated trifluoromethylthiolation using the (bpy)Cu(SCF₃) reagent proceeds with yields in the 'good' range, consistent with the broader class of 2-, 3-, and 4-bromopyridines that react readily under these conditions [1]. This contrasts sharply with other heteroaryl bromides—notably 3-bromobenzofuran (4% yield), 3-bromobenzo[b]thiophene (8% yield), 2-ester substituted 3-bromothiophene (17% yield), and 5-bromopyrimidine (19% yield)—which produce substantially lower yields under identical reaction parameters (1,4-dioxane, 110°C) [1]. The pyridine scaffold, particularly with bromine substitution at the 4-position, demonstrates favorable reactivity in this transformation, enabling more efficient procurement and downstream synthetic planning.
| Evidence Dimension | Synthetic yield in copper-mediated trifluoromethylthiolation |
|---|---|
| Target Compound Data | Good yields (implied comparable to 57-90% range for successful heteroaryl bromides) [1] |
| Comparator Or Baseline | 3-bromobenzofuran (4%), 3-bromobenzo[b]thiophene (8%), 2-ester-3-bromothiophene (17%), 5-bromopyrimidine (19%) [1] |
| Quantified Difference | Target compound yields >4-19% for low-yielding heteroaryl bromides; at least 3- to 20-fold higher than poorest performers |
| Conditions | (bpy)Cu(SCF₃) reagent, 1,4-dioxane, 110°C |
Why This Matters
Higher synthetic yields translate directly to lower cost per gram of final product, reduced purification burden, and more predictable scale-up, making this specific substitution pattern a more economically viable procurement choice than low-yielding heteroaryl bromides.
- [1] Zhang M, Weng Z. Copper-Mediated Trifluoromethylthiolation of Heteroaryl Bromides. Advanced Synthesis & Catalysis. 2016;358(3):386-394. DOI: 10.1002/adsc.201500575. View Source
